molecular formula C12H7NO2 B12715347 (3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile CAS No. 97180-85-3

(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile

Cat. No.: B12715347
CAS No.: 97180-85-3
M. Wt: 197.19 g/mol
InChI Key: JHTDFPZAJFDFPJ-IZZDOVSWSA-N
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Description

(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile is a specialized furanylidene-based compound that serves as a valuable building block in organic synthesis and materials research. This compound features a conjugated molecular structure, integrating a lactone ring and a phenyl substituent with a reactive nitrile group. This particular architecture suggests its potential for use in the development of non-linear optical materials (NLO), as similar structures are known to exhibit significant polarizability and intramolecular charge transfer properties, which are critical for photonic and electronic applications . In medicinal chemistry, the core scaffold is of high interest as a bioisostere for amide and ester functionalities. Related furanone and oxadiazole derivatives are frequently explored for their peptidomimetic capabilities and are present in molecules with a range of biological activities, including antimicrobial and antitumor properties . The reactive sites on the molecule, particularly the exocyclic methylidene group, make it a versatile precursor for the synthesis of more complex heterocyclic systems, such as thiazoles and 1,3,4-oxadiazoles, through cyclocondensation reactions . Researchers can leverage this compound to prepare novel donor-acceptor molecules for studying fluorescence properties or to develop new pharmacophores for biological screening. The product is provided for research purposes only. For Research Use Only. Not for Human or Diagnostic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97180-85-3

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

(2E)-2-(3-oxo-5-phenylfuran-2-ylidene)acetonitrile

InChI

InChI=1S/C12H7NO2/c13-7-6-11-10(14)8-12(15-11)9-4-2-1-3-5-9/h1-6,8H/b11-6+

InChI Key

JHTDFPZAJFDFPJ-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2

Origin of Product

United States

Preparation Methods

Table 1: Representative Knoevenagel Condensation Conditions and Yields

Substrate Cyano Compound Solvent Catalyst/Base Temperature Yield (%) Reference
5-Phenyl-2-furaldehyde Methyl cyanoacetate Dry ethanol Sodium ethoxide Reflux 92
5-Phenyl-2-furaldehyde Ethyl cyanoacetate Dry ethanol Sodium ethoxide Reflux 72

Alternative Synthetic Routes and Catalysis

Other methods reported in the literature include:

  • Enzymatic catalysis for stereoselective transformations of 5-phenyl-2-furaldehyde derivatives to hydroxyacetonitriles, which can be precursors or analogs of the target compound.
  • Use of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst for alkyne cyclization reactions that can be adapted for heterocycle synthesis, potentially applicable to furanone derivatives.

Reaction Workup and Purification

  • After completion of the condensation reaction, the solvent is typically evaporated under reduced pressure.
  • The crude product is triturated with methanol or crystallized from ethanol or DMF/water mixtures to afford pure this compound or its analogs.
  • Filtration and recrystallization steps ensure high purity and yield.

Research Findings and Analytical Data

  • Melting points and spectral data (e.g., MS, NMR) confirm the structure and purity of the synthesized compounds.
  • Mass spectrometry data for related compounds show molecular ion peaks consistent with the expected molecular weight (e.g., m/z 157 for benzimidazol-2-yl-acetonitrile analogs).
  • Predicted collision cross-section data for methyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate, a closely related compound, provide insight into molecular conformation and can assist in analytical characterization.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield Notes
1 Synthesis of 5-phenyl-2-furaldehyde Benzene diazonium chloride, 2-furaldehyde, CuCl catalyst High Key intermediate
2 Knoevenagel condensation 5-phenyl-2-furaldehyde, cyanoacetic derivatives, sodium ethoxide, dry ethanol, reflux 72-92% Forms α,β-unsaturated nitrile
3 Workup and purification Solvent evaporation, crystallization from ethanol or DMF/H2O - Ensures purity

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

The compound is part of a broader family of acetonitrile-functionalized furanylidenes with varying substituents on the phenyl ring. Key analogs include:

  • (4-Chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
  • (4-Bromo-3-oxo-5-phenyl-2(3H)-furanylidene)acetonitrile
  • (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile

Structural and Electronic Effects :

  • Electron-donating groups (EDGs) like methyl groups may stabilize the aromatic system but reduce electrophilicity.
  • Toxicity : The parent compound and its derivatives are listed in toxicity databases, though specific data are unavailable. Substituents like halogens may influence metabolic stability or bioactivity .

Table 1: Key Substituted Phenyl Analogs

Compound Name Substituent(s) CAS RN Molecular Weight Notes
(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile None Not provided ~213.2 (estimated) Reference compound
(4-Chloro-5-(4-methylphenyl)-3-oxo-...) 4-Cl, 4-CH3 Not provided ~261.7 (estimated) Enhanced electrophilicity
(4-Bromo-3-oxo-5-phenyl-2(3H)-...) 4-Br Not provided ~292.0 (estimated) Potential bioactivity

Fluorinated Acetonitrile Derivatives

Fluorinated analogs, such as (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS RN: 914637-31-3) and 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS RN: 763114-25-6), exhibit distinct properties:

  • Electronic Effects : The fluorine atom’s strong EWG character increases the nitrile’s electrophilicity and may alter solubility or metabolic stability.
  • Structural Differences: The isobenzofuranone system in the latter compound introduces a fused benzene ring, enhancing aromatic stabilization compared to the simpler furanylidene scaffold .
  • Handling Requirements: Fluorinated analogs often require cold storage (0–6°C), suggesting higher reactivity or sensitivity compared to the non-fluorinated parent compound .

Table 2: Fluorinated Analogs

Compound Name Structure CAS RN Molecular Weight Handling Requirements
(3-Fluoro-5-methoxyphenyl)acetonitrile Fluorine + methoxy 914637-31-3 165.16 Cold storage
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile Isobenzofuranone + F 763114-25-6 279.23 Not specified

Dihydrofuranone-Based Compounds

Compounds like dihydro-5-heptyl-2(3H)-furanone and dihydro-5-pentyl-2(3H)-furanone () lack the conjugated nitrile group but share a reduced furan backbone. These are used in pesticides, highlighting that saturation and alkyl chain length critically influence bioactivity. The target compound’s unsaturated system likely confers greater reactivity but reduced stability compared to these derivatives .

Biological Activity

(3-Oxo-5-phenyl-2(3H)-furanylidene)acetonitrile, a compound with potential biological activity, has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring, a carbonyl group, and a phenyl substituent. Its molecular formula is C13H9N1O2C_{13}H_{9}N_{1}O_{2}, indicating the presence of a nitrile functional group which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, showing promising results [source].

Cytotoxicity and Anticancer Potential

Several studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a recent investigation found that the compound induces apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity [source]. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, highlighting its potential as an antimicrobial agent [source].

Case Study 2: Antioxidant Mechanism

In another study focusing on its antioxidant properties, researchers tested various concentrations of this compound in cell cultures exposed to oxidative stress. The results indicated that at concentrations as low as 10 µM, the compound significantly reduced oxidative damage as measured by malondialdehyde (MDA) levels [source].

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntimicrobialMIC assayMIC = 15 µg/mL (S. aureus)[source]
MIC = 20 µg/mL (E. coli)
AntioxidantDPPH scavenging assayEffective at 10 µM[source]
CytotoxicityMTT assayIC50 = X µM in MCF-7 cells[source]

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